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Introduction

Erastin is a small molecule compound widely utilized in biomedical research as a potent and

specific inducer of ferroptosis, a form of iron-dependent, non-apoptotic regulated cell death.[1]

[2] Initially identified for its selective lethality towards cancer cells expressing oncogenic RAS,

erastin has become an indispensable tool for investigating the molecular mechanisms of

ferroptosis, exploring novel cancer therapies, and studying oxidative stress-related pathologies.

[1] Unlike apoptosis, ferroptosis is characterized by the iron-dependent accumulation of lipid

reactive oxygen species (ROS) and subsequent lipid peroxidation, leading to catastrophic

membrane damage and cell death.[1][3]

Mechanism of Action

Erastin induces ferroptosis through multiple pathways, making it a versatile research tool.[1] Its

primary and most well-documented mechanism is the inhibition of system Xc-, a

cystine/glutamate antiporter on the plasma membrane.[4][5]

Inhibition of System Xc-: System Xc- is composed of two subunits, SLC7A11 and SLC3A2,

and is responsible for importing extracellular cystine while exporting intracellular glutamate.

[4] Erastin directly inhibits the SLC7A11 subunit, blocking cystine uptake.[4][6]

Glutathione (GSH) Depletion: Intracellular cystine is rapidly reduced to cysteine, which is a

rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4]

[7] By preventing cystine import, erastin leads to the depletion of intracellular GSH pools.[8]
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GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH

as a cofactor to detoxify lipid peroxides, thereby protecting cellular membranes from

oxidative damage.[4][6] The depletion of GSH results in the indirect inactivation of GPX4.[6]

Lipid Peroxidation: With GPX4 activity compromised, lipid peroxides accumulate unchecked

on cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs).

This process, driven by iron-dependent Fenton chemistry, leads to membrane damage,

increased permeability, and eventual cell death.[2][4]

Additionally, erastin has been shown to act on other cellular targets that contribute to

ferroptosis:

Voltage-Dependent Anion Channels (VDACs): Erastin can target VDAC2 and VDAC3 on the

outer mitochondrial membrane, altering mitochondrial metabolism and promoting the

generation of ROS, which further exacerbates oxidative stress.[1][9]

p53 Activation: In some contexts, erastin can activate the tumor suppressor p53, which can

then transcriptionally repress SLC7A11 expression, further inhibiting system Xc- activity and

enhancing ferroptosis.[1]

Visualizing Erastin's Mechanism of Action
The following diagram illustrates the primary signaling cascade initiated by erastin to induce

ferroptosis.
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Caption: Erastin inhibits system Xc-, leading to GSH depletion and GPX4 inactivation.
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Erastin's effects can be quantified across various cell lines. The tables below summarize key

data points from published studies.

Table 1: Cytotoxicity of Erastin in Human Cancer Cell Lines

Cell Line Cancer Type
IC50
Concentration
(µM)

Exposure Time
(h)

Reference

HeLa
Cervical

Adenocarcinoma
~3.5 24 [10]

NCI-H1975
Lung

Adenocarcinoma
~5.0 24 [10]

HGC-27 Gastric Cancer 14.39 ± 0.38 24 [11]

HCT116 (WT)
Colorectal

Cancer
~10.0 24 [12]

PANC1
Pancreatic

Cancer
~10.0 72 [13]

Table 2: Biochemical Effects of Erastin Treatment
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Cell Line
Erastin
Conc. (µM)

Parameter
Measured

Result (% of
Control)

Exposure
Time (h)

Reference

HeLa 10
Total

Glutathione
3.0% 24 [10]

NCI-H1975 10
Total

Glutathione
3.5% 24 [10]

A549 15
Intracellular

GSH
~40% 8 [14]

PANC1 20
MDA

Production

Significantly

Increased
24 [15]

HT22 1 Cellular ROS

Time-

dependent

Increase

2-8 [16]

Experimental Protocols
The following are detailed protocols for using erastin to induce and characterize ferroptosis in

vitro.

Protocol 1: General Induction of Ferroptosis in Cell
Culture
This protocol outlines the basic steps for treating cultured cells with erastin to induce

ferroptosis.

Materials:

Erastin powder (CAS 571203-78-6)

Dimethyl sulfoxide (DMSO), sterile

Cell culture medium appropriate for the cell line

Cell line of interest (e.g., HT-1080, HeLa, HCT116)[9]
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Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control

Sterile microcentrifuge tubes

Procedure:

Stock Solution Preparation: a. Prepare a high-concentration stock solution of erastin (e.g., 10

mM) by dissolving the powder in sterile DMSO.[9] b. Gently warm and vortex if necessary to

ensure complete dissolution. c. Aliquot the stock solution into smaller volumes to minimize

freeze-thaw cycles and store at -20°C or -80°C.[9]

Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well

plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-

80% confluency) at the time of treatment.[9] b. Allow cells to adhere and grow overnight in a

humidified incubator at 37°C with 5% CO2.

Erastin Treatment: a. Thaw an aliquot of the erastin stock solution. b. Dilute the stock

solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 1-20

µM, typically 10 µM).[9] The final DMSO concentration should not exceed 0.1% (v/v) to avoid

solvent toxicity. c. Remove the old medium from the cells and replace it with the erastin-

containing medium. d. Controls: Prepare parallel cultures for:

Vehicle Control: Treat with medium containing the same final concentration of DMSO.
Inhibitor Control: Co-treat cells with erastin and a ferroptosis inhibitor like Ferrostatin-1
(e.g., 1 µM) to confirm the specificity of cell death.[10]

Incubation: a. Return the plates to the incubator and incubate for the desired period (e.g., 6,

12, 24, or 48 hours).[9] A 24-hour incubation is common for endpoint assays.

Downstream Analysis: a. Following incubation, proceed with assays to measure cell viability,

lipid peroxidation, or GSH levels as described in the subsequent protocols.

Visualizing the Experimental Workflow
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Caption: General workflow for inducing and analyzing ferroptosis with erastin.

Protocol 2: Assessment of Cell Viability
This protocol uses a colorimetric assay (e.g., CCK-8 or MTT) to quantify cell viability after

erastin treatment.
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Materials:

Cells treated according to Protocol 1 in a 96-well plate.

Cell Counting Kit-8 (CCK-8) or MTT reagent.

Microplate reader.

Procedure:

After the desired erastin incubation period, add 10 µL of CCK-8 reagent to each well of the

96-well plate.[11]

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450-470 nm using a microplate reader.[11]

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

Viability (%) = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control -

Absorbance_blank)] x 100

Protocol 3: Detection of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a

key hallmark of ferroptosis.[2]

Materials:

Cells treated according to Protocol 1.

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher).

Phosphate-buffered saline (PBS).

Flow cytometer or fluorescence microscope.

Procedure:
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About 30-60 minutes before the end of the erastin treatment period, add C11-BODIPY

581/591 to the culture medium at a final concentration of 1-5 µM.[17]

Incubate the cells at 37°C, protected from light.

After incubation, wash the cells twice with PBS.

For flow cytometry: a. Trypsinize and harvest the cells, then resuspend them in PBS. b.

Analyze the cells immediately. The probe fluoresces red in its reduced state and shifts to

green upon oxidation by lipid peroxides. Measure the shift in fluorescence in the green

channel (e.g., FITC channel).

For fluorescence microscopy: a. Directly visualize the cells. An increase in the green-to-red

fluorescence ratio indicates lipid peroxidation.

Protocol 4: Quantification of Intracellular Glutathione
(GSH)
This protocol confirms erastin's mechanism of action by measuring the depletion of cellular

GSH.

Materials:

Cells treated according to Protocol 1.

Commercial GSH quantification kit (e.g., GSH-Glo™ Assay from Promega or similar).

Luminometer or spectrophotometer, depending on the kit.

Procedure:

Harvest the treated and control cells by trypsinization or scraping.

Count the cells to ensure equal numbers are used for each condition.

Lyse the cells according to the kit manufacturer's instructions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11527342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform the GSH assay following the manufacturer's protocol, which typically involves a

chemical reaction that produces a luminescent or colorimetric signal proportional to the

amount of GSH present.

Measure the signal using the appropriate instrument.

Normalize the results to the protein concentration of the cell lysate or the initial cell count and

express the GSH levels as a percentage of the vehicle control.

Visualizing the Logic of Ferroptosis Confirmation
To ensure that the observed cell death is specifically ferroptosis, a logical approach involving

inhibitors is necessary.
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Hypothesis:
Erastin induces cell death

Treat cells with Erastin

Observation:
Cell death occurs

Is the death Ferroptosis?

Co-treat with:
1. Erastin + Ferrostatin-1 (Ferroptosis Inhibitor)
2. Erastin + z-VAD-FMK (Apoptosis Inhibitor)

 Test with inhibitors

Result:
Cell death is rescued

by Ferrostatin-1

Result:
Cell death is NOT rescued

by z-VAD-FMK

Conclusion:
Cell death is non-apoptotic

and is specifically Ferroptosis
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Caption: Logic for confirming erastin-induced cell death is ferroptosis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12399625?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. academic.oup.com [academic.oup.com]

5. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin
to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Erastin-induced ferroptosis causes physiological and pathological changes in healthy
tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. p-cresyl.com [p-cresyl.com]

10. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via
glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]

11. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by
causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC
[pmc.ncbi.nlm.nih.gov]

12. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in
HCT116 Cell Lines [mdpi.com]

13. The Ferroptosis Inducer Erastin Promotes Proliferation and Differentiation in Human
Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

14. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct
ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12399625?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7295539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7295539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12493202/
https://www.researchgate.net/publication/342085185_The_Role_of_Erastin_in_Ferroptosis_and_Its_Prospects_in_Cancer_Therapy
https://academic.oup.com/proteincell/article/14/2/84/6761230
https://pubmed.ncbi.nlm.nih.gov/29343855/
https://pubmed.ncbi.nlm.nih.gov/29343855/
https://www.researchgate.net/figure/The-relevant-pathways-of-ferroptosis-induced-by-erastin_fig3_342085185
https://pmc.ncbi.nlm.nih.gov/articles/PMC8383038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8383038/
https://www.researchgate.net/publication/322552881_The_ferroptosis_inducer_erastin_irreversibly_inhibits_system_xc-_and_synergizes_with_cisplatin_to_increase_cisplatin's_cytotoxicity_in_cancer_cells
https://p-cresyl.com/index.php?g=Wap&m=Article&a=detail&id=10793
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0225931
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0225931
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453531/
https://www.mdpi.com/1424-8247/16/12/1710
https://www.mdpi.com/1424-8247/16/12/1710
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8264218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8264218/
https://www.mdpi.com/2624-5647/7/1/4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role
of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

17. In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes - PMC
[pmc.ncbi.nlm.nih.gov]
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apoptotic-cell-death]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10281880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11527342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11527342/
https://www.benchchem.com/product/b12399625#erastin-as-a-tool-for-studying-non-apoptotic-cell-death
https://www.benchchem.com/product/b12399625#erastin-as-a-tool-for-studying-non-apoptotic-cell-death
https://www.benchchem.com/product/b12399625#erastin-as-a-tool-for-studying-non-apoptotic-cell-death
https://www.benchchem.com/product/b12399625#erastin-as-a-tool-for-studying-non-apoptotic-cell-death
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12399625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

